tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVDLXXIGIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination and Subsequent Functionalization
Source details the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate via lithiation-iodination. While targeting the 3-yl isomer, this method highlights transferable techniques:
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Lithiation : n-Butyllithium and TMEDA in THF at −78°C deprotonate the pyridine ring.
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Electrophilic quenching : Iodine introduces the iodo group, enabling further cross-couplings.
Adapting this to the 2-yl isomer would require:
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Alternative directing groups : A methylamine moiety at the 2-position could direct lithiation to the 4- or 6-position, complicating regioselectivity.
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Temperature control : Higher temperatures (−10°C to 0°C) may mitigate side reactions.
Example protocol (modified from):
To a solution of this compound (5.0 g) in anhydrous THF at −78°C, add n-butyllithium (2.5 M in hexanes) dropwise. After stirring for 1 h, introduce iodine (11.4 g) in THF and warm to room temperature. Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Reductive Amination and Boc Protection
Source describes a multi-step synthesis for a related diamine, involving hydrazine-mediated reduction and Boc protection:
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Hydrazine reduction : Converts nitro groups to amines.
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Boc protection : Shields the amine prior to alkylation.
For the 2-yl target, this approach might involve:
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Starting with 6-chloro-2-pyridinecarbaldehyde.
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Reductive amination with ammonium acetate and NaBH₃CN to yield 6-chloro-2-picolylamine.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
While direct data for the 2-yl isomer is unavailable, analogous compounds exhibit:
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¹H NMR : Boc group singlet at δ 1.4–1.5 ppm; pyridyl protons as doublets (J ≈ 8 Hz) between δ 7.5–8.5 ppm.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group yields a hydroxypyridine derivative.
Hydrolysis: Yields 2-chloro-5-aminopyridine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 2-chloro-5-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is usually conducted in solvents like tetrahydrofuran (THF) under inert conditions at low temperatures (around 0°C) to maintain stability and yield high purity products.
Reaction Mechanisms:
This compound can undergo several types of reactions:
- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, facilitating further functionalization.
- Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield amines and carbon dioxide.
- Oxidation and Reduction: The pyridine ring may participate in oxidation-reduction reactions, although these are less common for this specific compound.
Scientific Research Applications
Organic Chemistry:
In organic synthesis, this compound serves as an intermediate for constructing more complex organic molecules. Its ability to act as a protecting group for amines allows selective reactions to occur at other functional groups, enhancing synthetic strategies.
Medicinal Chemistry:
The compound is studied for its potential biological activities. It acts as a building block in drug development aimed at targeting specific enzymes or receptors. Its unique structure contributes to its interaction with biological systems, making it a candidate for further pharmacological studies .
Agrochemicals:
In the agricultural sector, this compound is utilized in the formulation of agrochemicals, such as herbicides and insecticides. Its structural features enable it to interact effectively with biological targets within pests or weeds, contributing to its efficacy as a pesticide.
Research indicates that this compound exhibits various biological activities. Its mechanism of action includes:
- Enzyme Inhibition: The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their function.
- Molecular Interactions: The chloropyridine moiety may engage in π-π interactions with aromatic amino acids in proteins, modulating their activity .
Case Studies
Several case studies have documented the applications of this compound in drug development and agricultural formulations:
- Drug Development: A study explored its role as a precursor in synthesizing inhibitors for specific enzymes involved in disease pathways. The results indicated promising inhibitory activity against target enzymes relevant to cancer treatment .
- Agrochemical Formulation: Research demonstrated that formulations containing this compound exhibited enhanced efficacy against certain pests compared to traditional pesticides. The study highlighted its potential to reduce environmental impact while maintaining agricultural productivity.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and properties of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity :
- Halogen Differences : Bromo (Br) and iodo (I) substituents (e.g., CAS 1142192-48-0, 1622407-12-8) increase reactivity in cross-coupling reactions compared to chloro (Cl) analogs .
- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH3) groups (CAS 855784-40-6) enhance solubility but reduce electrophilicity, whereas Cl and Br improve electrophilic aromatic substitution .
Synthetic Utility :
- The methyl group in the target compound (1640995-60-3) improves steric protection of the carbamate, enhancing stability during downstream reactions .
- Pivalamido-substituted analogs (e.g., 1142192-00-4) may hinder crystallization but improve lipophilicity for drug delivery .
Biological Relevance :
- The target compound’s Cl and methyl groups are critical for binding to ανβ6 integrin, while bulkier substituents (e.g., pivalamido) may reduce target affinity .
Biological Activity
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its unique molecular structure includes a tert-butyl group, a chloropyridine moiety, and a carbamate functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{14}ClN_{2}O_{2}. The presence of the chloropyridine component may enhance its pharmacological properties by facilitating interactions with specific biological targets.
The mechanism of action of this compound involves interactions with various enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, modulating their function.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity through various pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may be beneficial in treating neurological disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Neuroprotective Studies
A study assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The results demonstrated a reduction in markers of oxidative damage (e.g., malondialdehyde levels) when treated with this compound compared to untreated controls.
| Treatment Group | Malondialdehyde Level (µM) | Significance |
|---|---|---|
| Control | 12.5 | - |
| Compound Treatment | 7.8 | p < 0.05 |
This suggests that the compound may exert protective effects against oxidative damage.
Enzyme Interaction Studies
Another study investigated the binding affinity of this compound to acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Using surface plasmon resonance (SPR), the compound demonstrated a moderate binding affinity, indicating potential as an AChE inhibitor.
Pharmacological Properties
The pharmacological properties of this compound include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyl carbamate derivatives are often prepared by reacting 6-chloro-2-(chloromethyl)pyridine with tert-butyl carbamate in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF . Purity (>95%) is achieved through column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC or HPLC .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology : Use H NMR (300 MHz, CDCl₃) to identify key signals: δ 1.36–1.45 (s, 9H, tert-butyl), 3.56 (d, J=6.6 Hz, 2H, CH₂), and pyridine aromatic protons at δ 7.2–8.2 . FT-IR confirms the carbamate C=O stretch (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₄ClN₂O₂: calculated 257.07, observed 257.06) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (respiratory protection if dust/aerosol forms) and skin contact. Store at room temperature in airtight containers, away from strong acids/bases or oxidizing agents due to carbamate instability . Toxicity data for similar compounds indicate potential acute oral toxicity (LD₅₀ ~300–500 mg/kg in rats), necessitating strict exposure controls .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in derivatizing the pyridine ring?
- Methodology : The 6-chloro group on pyridine is electron-withdrawing, directing electrophilic substitution to the 4-position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for transition state energies) . Conflicting data may arise from competing pathways (e.g., steric hindrance from the tert-butyl group); optimize by adjusting temperature and catalyst loading .
Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?
- Methodology : The tert-butyl carbamate group is labile under acidic conditions (e.g., TFA in DCM cleaves it at 0°C). Stability studies (HPLC monitoring) show decomposition at pH <3 or >10. For basic conditions (e.g., aqueous NaOH), use buffered systems (pH 7–9) to prevent hydrolysis. Conflicting reports on stability may stem from solvent polarity effects; validate with accelerated degradation studies (40°C, 75% RH) .
Q. How can conflicting NMR data for diastereomers or tautomers be resolved?
- Methodology : If tautomerism is suspected (e.g., pyridine ring vs. carbamate rotamers), use variable-temperature NMR (VT-NMR) to observe coalescence. For diastereomers, employ chiral HPLC (e.g., Chiralpak IA column) or NOESY to confirm spatial arrangements. Cross-reference with X-ray crystallography data for unambiguous assignments, as seen in related carbamate derivatives .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like SNAr or cross-couplings. Compare activation energies for competing pathways (e.g., C-Cl vs. C-N bond cleavage). Validate with kinetic isotope effects (KIE) or Hammett plots. Discrepancies between experimental and computational results may arise from solvent effects not accounted for in gas-phase models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodology : Variability in yields (e.g., 60–85%) may result from impurities in starting materials (e.g., 6-chloro-2-(chloromethyl)pyridine purity) or moisture sensitivity. Replicate procedures under inert atmosphere (N₂/Ar) and pre-dry solvents (molecular sieves). Compare yields using Design of Experiments (DoE) to identify critical factors (e.g., equivalents of base, reaction time) .
Q. Why do toxicity profiles vary across structurally similar carbamates?
- Methodology : Structural variations (e.g., substituents on pyridine) alter metabolic pathways. For example, tert-butyl groups reduce bioavailability compared to methyl carbamates. Use in vitro assays (e.g., Ames test for mutagenicity) and compare with SAR models. Cross-reference SDS data for analogs, noting that 6-chloro derivatives may exhibit higher cytotoxicity due to reactive intermediates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
